6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX) has been explored for its potential neuroprotective properties. Studies suggest it acts as a competitive non-NMDA glutamate receptor antagonist, meaning it competes with the neurotransmitter glutamate for binding sites on these receptors []. Overactivation of NMDA receptors can lead to excitotoxicity, a process contributing to neuronal damage in various neurological disorders like stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS) []. Therefore, DNQX has been investigated as a potential therapeutic candidate for these conditions, although further research is needed to determine its efficacy and safety in human applications [, ].
Due to its antagonistic effect on NMDA receptors, DNQX is a valuable tool in research investigating the role of these receptors in various brain functions. By selectively blocking NMDA receptors, scientists can observe the specific effects of this receptor blockade on phenomena like learning, memory, and synaptic plasticity []. This information helps researchers understand the complex mechanisms underlying these processes and the potential contribution of NMDA receptors.
While the primary focus of research on DNQX has been its interaction with NMDA receptors and its potential as a neuroprotective agent, studies have also explored its potential activities in other areas. These include investigations into its:
6,7-Dinitroquinoxaline-2,3-dione, commonly referred to as DNQX, is a selective and competitive antagonist of the AMPA and kainate receptor subfamilies of ionotropic glutamate receptors. Its molecular formula is C₈H₄N₄O₆, with a molecular weight of 252.14 g/mol. DNQX plays a significant role in neurophysiological research, particularly in studies related to synaptic transmission and neuronal excitability. It is widely utilized in laboratory settings to explore the properties of glutamate receptors and their implications in various neurological conditions .
DNQX acts as a competitive antagonist at the non-NMDA glutamate receptor by binding to the glutamate binding site and preventing the natural neurotransmitter, glutamate, from activating the receptor []. This disrupts excitatory neurotransmission and helps researchers understand the role of non-NMDA receptors in various physiological processes.
DNQX primarily functions by binding to the AMPA and kainate receptors, inhibiting the action of glutamate, which is the principal excitatory neurotransmitter in the brain. This antagonistic action leads to a reduction in excitatory postsynaptic currents (EPSCs) in neuronal cultures. For instance, at a concentration of 10 µM, DNQX effectively blocks both spontaneous and evoked EPSCs in mouse cortical neurons . Additionally, DNQX has been shown to exhibit partial agonist activity at AMPA receptors in the presence of specific transmembrane AMPA receptor regulatory proteins .
The biological activity of DNQX extends beyond mere receptor antagonism. It has been observed to enhance the survival of retinal ganglion cells significantly more than other compounds like MK-801 . In behavioral studies involving mice, DNQX can block amphetamine-induced behavioral sensitization, indicating its potential influence on dopaminergic pathways. This suggests that DNQX may interact with both excitatory amino acid receptors and dopaminergic systems, contributing to its complex neuropharmacological profile .
The synthesis of DNQX typically involves the nitration of quinoxaline derivatives. A common method includes:
This process yields a high-purity product suitable for research applications .
DNQX is primarily utilized in neuropharmacology for:
Interaction studies involving DNQX have revealed its capacity to modulate various neurotransmitter systems:
DNQX shares structural and functional characteristics with several other compounds that also act on glutamate receptors. Here are some similar compounds:
Compound Name | Type | Unique Features |
---|---|---|
6-Nitroquinoxaline-2,3-dione | AMPA receptor antagonist | Less potent than DNQX; primarily used for research |
NBQX (N-tert-butyl-2-(4-(methylsulfonyl)phenyl)thiazole-4-carboxamide) | AMPA receptor antagonist | More selective for AMPA receptors; used in pain studies |
Kynurenic Acid | NMDA receptor antagonist | Endogenous compound; involved in neuroprotection |
Perampanel | AMPA receptor antagonist | Used clinically for epilepsy; longer half-life |
Uniqueness of DNQX: Unlike many other antagonists, DNQX not only inhibits AMPA/kainate receptors but also exhibits complex interactions with dopaminergic systems and neuroprotective properties, making it a versatile tool in both basic and applied neuroscience research .
6,7-Dinitroquinoxaline-2,3-dione represents a quinoxaline derivative belonging to the quinoxalinedione family of heterocyclic compounds [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione [3]. Alternative nomenclature includes 2,3-quinoxalinedione, 1,4-dihydro-6,7-dinitro- and 6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione [2] [3].
The compound is classified within several chemical categories based on its structural characteristics [4]. As a quinoxaline derivative, it belongs to the broader class of bicyclic aromatic heterocycles containing nitrogen atoms [5]. The presence of nitro groups at positions 6 and 7 further classifies it as a nitroquinoxaline compound [6]. From a functional perspective, the molecule contains both aromatic and carbonyl functionalities, positioning it within the quinoxalinedione subfamily [7].
Chemical Abstracts Service has assigned the registry number 2379-57-9 to this compound [3] [4]. The molecular descriptor codes include the MDL number MFCD00069257 and the FDA UNII identifier 62T278S1MX [5]. These standardized identifiers facilitate unambiguous identification across chemical databases and regulatory systems [38].
The molecular formula of 6,7-dinitroquinoxaline-2,3-dione is C8H4N4O6 [1] [2] [3]. The compound possesses a molecular weight of 252.14 daltons [4] [7] [38]. The structure consists of a quinoxaline ring system with two carbonyl groups at positions 2 and 3, and two nitro substituents at positions 6 and 7 [1] [2].
Molecular Parameter | Value |
---|---|
Molecular Formula | C8H4N4O6 [3] |
Molecular Weight | 252.14 g/mol [4] |
Monoisotopic Mass | 252.013084 Da [3] |
Chemical Abstracts Service Number | 2379-57-9 [38] |
InChI Key | RWVIMCIPOAXUDG-UHFFFAOYSA-N [7] |
The structural framework comprises a bicyclic quinoxaline core consisting of fused benzene and pyrazine rings [19]. The carbonyl functionalities at positions 2 and 3 exist predominantly in the diketo tautomeric form, though equilibrium with the corresponding diol tautomer has been documented [19] [26]. The nitro groups at positions 6 and 7 are oriented perpendicular to the aromatic plane, contributing to the compound's electron-withdrawing characteristics [12].
Crystallographic analysis reveals that the quinoxaline fragments maintain near-planarity with maximum deviations of less than 5 degrees from the mean plane [21]. The carbonyl oxygen atoms typically remain coplanar with the quinoxaline framework except when participating in strong hydrogen bonding interactions [21]. Bond lengths and angles within the quinoxalinedione fragment remain consistent across various derivative structures [21].
6,7-Dinitroquinoxaline-2,3-dione exhibits distinctive physical and chemical characteristics reflective of its quinoxalinedione structure [5]. The compound appears as an off-white to pale yellow crystalline solid at room temperature [4] [5]. Thermal analysis indicates a melting point exceeding 300°C, demonstrating considerable thermal stability [5] [15] [16].
Physical Property | Value | Reference |
---|---|---|
Melting Point | >300°C | [5] [15] [16] |
Boiling Point | 670.7°C (estimated) | [15] |
Density | 1.7 ± 0.1 g/cm³ | [15] |
Flash Point | 359.4°C | [15] |
Predicted pKa | 7.68 ± 0.20 | [5] |
The compound demonstrates limited thermal decomposition below its melting point, with degradation products including carbon dioxide, carbon monoxide, and nitrogen oxides when heated under extreme conditions [16]. Spectroscopic characterization reveals characteristic absorption bands in infrared spectroscopy, with carbonyl stretching frequencies appearing at approximately 1708 and 1681 wavenumbers [27]. Nuclear magnetic resonance spectroscopy shows diagnostic signals for the aromatic protons and confirms the diketo tautomeric preference [36].
Electrochemical studies have established experimentally determined acidity constants of 6.99 ± 0.02 and 10.57 ± 0.01 for the two ionizable protons [36]. These values indicate that the compound exists predominantly in anionic form under physiological conditions [36]. The electron-withdrawing nitro substituents significantly influence the electronic properties, lowering the reduction potentials compared to unsubstituted quinoxalinediones [35].
The quinoxalinedione scaffold represents a fundamental structural motif characterized by a fused bicyclic system incorporating both aromatic and carbonyl functionalities [11] [14]. This framework consists of a benzene ring fused to a pyrazine ring, with carbonyl groups positioned at the 2 and 3 positions of the heterocycle [19] [26]. The structural integrity of this scaffold enables extensive conjugation across the entire molecular framework [35].
The aromatic character of the quinoxalinedione system arises from the delocalization of π-electrons across the bicyclic framework [29]. The nitrogen atoms within the pyrazine ring contribute lone pair electrons that participate in the aromatic sextet, maintaining the stability associated with aromatic compounds [29]. This electron delocalization extends to encompass the carbonyl functionalities, creating an extended conjugated system [35] [37].
Structural analysis reveals that quinoxalinedione derivatives predominantly adopt the diamide tautomeric form in both solution and solid state [19] [26]. However, reactions indicative of the diol tautomer have been documented, suggesting equilibrium between these forms under specific conditions [19]. The preference for the diamide form reflects the stability gained through amide resonance and hydrogen bonding interactions [21].
The quinoxalinedione scaffold serves as a versatile platform for chemical modification, with substitution patterns significantly influencing molecular properties [11] [14]. Electron-withdrawing substituents, such as the nitro groups in 6,7-dinitroquinoxaline-2,3-dione, enhance the electron-accepting character of the scaffold [11]. This modification strategy has proven effective in developing compounds with tailored electronic and pharmacological properties [14].
The solubility profile of 6,7-dinitroquinoxaline-2,3-dione reflects its quinoxalinedione structure and the influence of nitro substituents [4] [5]. The compound demonstrates limited aqueous solubility, with reported water solubility of approximately 100 millimolar [5]. This moderate aqueous solubility contrasts with enhanced solubility in polar organic solvents [19] [26].
Solvent System | Solubility |
---|---|
Water | 100 mM [5] |
Dimethyl sulfoxide | 60 mg/mL (237.96 mM) [4] |
Dimethylformamide | 12 mg/mL [16] |
Phosphate buffered saline | 0.5 mg/mL (1:1 with DMF) [16] |
Organic solvent compatibility includes substantial solubility in dimethyl sulfoxide, reaching concentrations of 60 mg/mL or approximately 238 millimolar [4]. Dimethylformamide also serves as an effective solvent, accommodating concentrations up to 12 mg/mL [16]. Mixed solvent systems, such as dimethylformamide-phosphate buffered saline combinations, provide intermediate solubility characteristics suitable for various applications [16].
The development of derivative forms has addressed solubility limitations inherent to the parent compound [8] [22] [25]. The disodium salt derivative represents the most significant modification, providing substantially enhanced water solubility [8] [22] [30]. This salt form maintains the core pharmacological properties while improving handling characteristics and experimental utility [25] [30].
The disodium salt derivative, chemically designated as 6,7-dinitroquinoxaline-2,3-dione disodium salt, possesses the molecular formula C8H2N4O6Na2 and a molecular weight of 296.1 daltons [25] [30]. This modification involves deprotonation of the two amide protons, creating a dianionic species stabilized by sodium counterions [22]. The enhanced ionic character dramatically improves aqueous solubility while preserving the essential structural features of the quinoxalinedione scaffold [25].